molecular formula C9H9FO4S B6244309 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate CAS No. 2411262-01-4

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate

Cat. No.: B6244309
CAS No.: 2411262-01-4
M. Wt: 232.2
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Description

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfurofluoridate group attached to a hydroxy-substituted indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-5-ol with a suitable sulfur-fluorine reagent. One common method involves the use of sulfur tetrafluoride (SF4) as the fluorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) to facilitate the formation of the sulfurofluoridate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfurofluoridate group to thiol or sulfide groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxide, amine, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving sulfur-containing substrates.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting sulfur-related metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidative degradation.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors, through the sulfurofluoridate group. This interaction can modulate the activity of the target molecule, leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfonate
  • 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfate
  • 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfonamide

Uniqueness

Compared to similar compounds, 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate is unique due to the presence of the fluorine atom in the sulfurofluoridate group. This fluorine atom imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, which can enhance the compound’s effectiveness in various applications.

Properties

CAS No.

2411262-01-4

Molecular Formula

C9H9FO4S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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